9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one is a complex organic compound with a unique structure that combines a piperazine ring, a quinolizine core, and a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical development due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the construction of the quinolizine core. Common synthetic routes may include:
Cyclization Reactions: Formation of the piperazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl group via nucleophilic substitution reactions.
Condensation Reactions: Construction of the quinolizine core through condensation reactions involving suitable starting materials.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction may produce piperazine derivatives.
Scientific Research Applications
9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one has diverse applications in scientific research, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.
Pharmaceutical Development: Use as a lead compound for drug discovery and development.
Biological Studies: Examination of its effects on biological systems and pathways.
Industrial Applications: Utilization in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one: shares structural similarities with other piperazine and quinolizine derivatives.
Piperazine Derivatives: Such as aripiprazole and quetiapine, which are used in psychiatric medications.
Quinolizine Derivatives: Such as quinine and quinidine, which have antimalarial and antiarrhythmic properties.
Uniqueness: The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Biological Activity
The compound 9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one is a synthetic derivative that exhibits significant biological activity. Its structure incorporates a piperazine moiety, which is known for its diverse pharmacological properties, including antipsychotic and anxiolytic effects. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Property | Details |
---|---|
Molecular Formula | C20H24ClN3O2 |
Molecular Weight | 367.88 g/mol |
CAS Number | Not available in current databases |
IUPAC Name | 9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydroquinolizin-6-one |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds containing piperazine derivatives often exhibit antidepressant and anxiolytic properties. The incorporation of the 3-chlorophenyl group enhances the binding affinity to serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation .
2. Antimicrobial Activity
Studies have shown that similar compounds exhibit antimicrobial properties against various bacterial strains. The presence of the piperazine ring is believed to contribute to this activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
3. Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission and potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds and provided insights into the potential effects of our compound:
Case Study: Antimicrobial Efficacy
In a study assessing a series of piperazine derivatives against Salmonella typhi and Bacillus subtilis, the compounds demonstrated moderate to strong antibacterial activity. The derivatives with structural similarities to our compound showed minimum inhibitory concentrations (MICs) indicating their potential as effective antimicrobial agents .
Case Study: Enzyme Inhibition
A synthesized piperazine derivative was tested for AChE inhibition with promising results. The IC50 value was reported at 2.14 µM, significantly lower than the standard thiourea (IC50 = 21.25 µM), suggesting that our compound may exhibit similar or enhanced enzyme inhibitory effects .
The mechanisms underlying the biological activities of this compound are believed to involve:
- Receptor Binding: The piperazine moiety likely facilitates binding to neurotransmitter receptors such as serotonin receptors (5-HT1A), contributing to its anxiolytic effects.
- Enzyme Interaction: The carbonyl group may interact favorably with active sites on enzymes like AChE, leading to inhibition and increased neurotransmitter availability.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-ethoxy-6,7,8,9-tetrahydroquinolizin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-2-29-19-15-20(27)26-9-4-3-8-18(26)21(19)22(28)25-12-10-24(11-13-25)17-7-5-6-16(23)14-17/h5-7,14-15H,2-4,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAKYLWBKXBVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N2CCCCC2=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.